molecular formula C17H36OSi B14205461 Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane CAS No. 917871-04-6

Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane

Cat. No.: B14205461
CAS No.: 917871-04-6
M. Wt: 284.6 g/mol
InChI Key: ASRSRIDFXVZWOA-UHFFFAOYSA-N
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Description

Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols and other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, silanes, and various substituted organosilicon compounds .

Scientific Research Applications

Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and other functional groups in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane involves the formation of stable silicon-oxygen bonds, which protect functional groups from unwanted reactions. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the protected functional group .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane
  • Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane

Uniqueness

This compound is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis .

Properties

CAS No.

917871-04-6

Molecular Formula

C17H36OSi

Molecular Weight

284.6 g/mol

IUPAC Name

tert-butyl-(3-ethylnon-1-enoxy)-dimethylsilane

InChI

InChI=1S/C17H36OSi/c1-8-10-11-12-13-16(9-2)14-15-18-19(6,7)17(3,4)5/h14-16H,8-13H2,1-7H3

InChI Key

ASRSRIDFXVZWOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)C=CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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